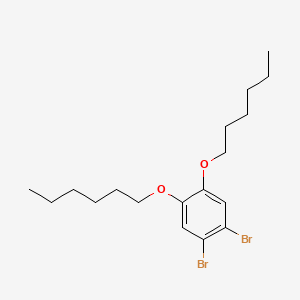

1,2-Dibromo-4,5-bis(hexyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

118132-03-9 |

|---|---|

Molecular Formula |

C18H28Br2O2 |

Molecular Weight |

436.2 g/mol |

IUPAC Name |

1,2-dibromo-4,5-dihexoxybenzene |

InChI |

InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-15(19)16(20)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

ANFZOIGXXIBMDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1OCCCCCC)Br)Br |

Origin of Product |

United States |

Contextualization Within Halogenated Aromatic Ethers and Their Role in Organic Synthesis

Halogenated aromatic ethers are a class of compounds that serve as versatile intermediates in organic synthesis. wikipedia.org Their structure, featuring an ether linkage (-O-R) and one or more halogen atoms on an aromatic ring, provides a dual functionality that is highly valuable in constructing complex molecules.

The ether component, typically comprising alkoxy groups, serves two primary roles. Firstly, the oxygen atom is an activating group in electrophilic aromatic substitution, donating electron density to the benzene (B151609) ring and facilitating reactions like further halogenation. rsc.org Secondly, the alkyl chains of the ether, such as the hexyloxy groups in the title compound, are crucial for imparting solubility to the molecule and any subsequent larger structures, like polymers, derived from it. This is a critical feature for solution-based processing, a key advantage of organic electronics. researchgate.net

The halogen atoms, in this case, bromine, are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. ossila.com Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings rely on the carbon-bromine bond as a reactive site to form new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to the synthesis of conjugated polymers and complex small molecules for electronic applications. acs.org The synthesis of these compounds typically involves a two-step process: the formation of the aromatic ether via a method like the Williamson ether synthesis, followed by electrophilic bromination of the activated aromatic ring. researchgate.netfrancis-press.com

Significance of 1,2 Dibromo 4,5 Bis Hexyloxy Benzene As a Monomer and Building Block in Conjugated Systems

The primary significance of 1,2-Dibromo-4,5-bis(hexyloxy)benzene lies in its specific molecular architecture as a monomer for polymerization. rsc.org In the field of conjugated polymers, which form the basis of organic electronics, the precise arrangement of atoms in the monomer unit dictates the final properties of the polymer. nih.gov

The two hexyloxy side chains ensure that the monomer and the resulting polymers are soluble in common organic solvents, facilitating their use in printable and flexible electronics. researchgate.net However, the most defining feature is the 1,2- or ortho-positioning of the two bromine atoms. This stands in contrast to the more conventional 1,4- (para) substitution found in its isomer, which is widely used to create linear, rigid-rod-like polymer chains that can pack efficiently in the solid state. lookchem.comresearchgate.netnih.gov

The use of an ortho-dibrominated monomer like this compound forces a "kinked" or twisted geometry in the resulting polymer backbone. This structural disruption has profound implications:

Morphology Control: It can hinder the close packing of polymer chains, leading to more amorphous (less crystalline) materials. This can be advantageous for certain applications where high solid-state order is not required or for creating materials with isotropic charge transport properties.

Intramolecular Cyclization: The adjacent bromine atoms provide a reactive template for synthesizing fused aromatic ring systems. Through intramolecular coupling reactions, the monomer can be used to build complex, planar, polycyclic aromatic structures that are of interest for their unique photophysical properties.

Altered Electronic Properties: The twisting of the polymer backbone can reduce the effective conjugation length compared to a linear analogue. This directly impacts the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its color (absorption and emission) and electronic behavior. nih.gov

This makes the compound a specialized tool for researchers aiming to move beyond simple linear polymers and explore more complex three-dimensional architectures.

Overview of Academic Research Trajectories and Scientific Contributions

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of a precursor molecule, where the regioselectivity of the reaction is paramount.

Regioselective Bromination of 1,2-Bis(hexyloxy)benzene Precursors

The most common and direct route to this compound involves the bromination of its immediate precursor, 1,2-bis(hexyloxy)benzene. In this electrophilic aromatic substitution reaction, the two hexyloxy groups on the benzene (B151609) ring act as powerful activating and ortho-, para-directing groups. Due to steric hindrance at the positions ortho to the bulky hexyloxy groups (positions 3 and 6), the bromine atoms are selectively directed to the para positions (positions 4 and 5), yielding the desired this compound product with high regioselectivity.

A widely used reagent for this transformation is N-bromosuccinimide (NBS), which provides a source of electrophilic bromine under relatively mild conditions. The reaction is typically carried out in a suitable solvent mixture, such as dichloromethane (B109758) and glacial acetic acid. An analogous procedure for the synthesis of the isomeric 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) from 1,4-bis(hexyloxy)benzene highlights the effectiveness of this methodology. rsc.org

Table 1: Representative Regioselective Bromination using NBS

| Parameter | Details |

| Starting Material | 1,4-bis(hexyloxy)benzene (analogous precursor) |

| Reagent | N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane / Glacial Acetic Acid (1:1) |

| Conditions | Reflux, 24 hours |

| Product | 1,4-dibromo-2,5-bis(hexyloxy)benzene |

| Yield | 68% |

| Reference | rsc.org |

Alternative Synthetic Strategies for Brominated Dialkoxybenzenes

While bromination with NBS is common, alternative strategies using more potent brominating agents can also be employed, particularly when the aromatic ring is less activated or when different reaction conditions are required. One such alternative involves the use of elemental bromine (Br₂) in a strong acid, such as hydrobromic acid (HBr). mdpi.com This method typically requires more forcing conditions, including elevated temperatures, to drive the reaction to completion. This approach can be useful for substrates that are resistant to bromination under milder conditions, ensuring the formation of the desired dibrominated product. mdpi.com

Utilization in Advanced Organic Synthesis as a Reactive Intermediate

The two bromine atoms in this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex molecular architectures.

Application in Suzuki-Miyaura Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. nih.govorganic-chemistry.org this compound is an ideal substrate for this reaction, where it can undergo sequential or double couplings to build larger aryl systems.

A notable application is its use in the synthesis of ortho-terphenyl precursors, which are key intermediates for triphenylene-based materials. uea.ac.uk In a specific example, this compound is coupled with 3-hexyloxybenzene boronic acid in a Suzuki-Miyaura reaction to yield the corresponding terphenyl derivative. uea.ac.uk This transformation is critical for accessing unsymmetrically substituted polyaromatic systems.

Table 2: Suzuki-Miyaura Coupling of this compound

| Parameter | Details |

| Aryl Halide | This compound |

| Boronic Acid | 3-Hexyloxybenzene boronic acid |

| Catalyst System | Palladium-based (specific catalyst not detailed) |

| Reaction Type | Suzuki-Miyaura Cross-Coupling |

| Product | Terphenyl derivative (3,4,3'-tris(hexyloxy)-1,1':2',1''-terphenyl) |

| Reference | uea.ac.uk |

Involvement in Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Dibrominated substrates like this compound are well-suited for Sonogashira couplings, allowing for the introduction of two alkyne moieties onto the benzene ring. These resulting dialkynylbenzene derivatives are valuable precursors for polymers, macrocycles, and other advanced materials. While a specific reaction of this compound is not detailed in the provided sources, the reactivity of analogous compounds is well-established. For instance, 1,4-dibromo-2,5-dimethoxybenzene (B1296824) readily undergoes a double Sonogashira coupling with ethynyltrimethylsilane. rsc.org This analogous reaction demonstrates the utility of such scaffolds in alkyne functionalization.

Table 3: Representative Sonogashira Coupling of an Analogous Dibromo-dialkoxybenzene

| Parameter | Details |

| Aryl Halide | 1,4-dibromo-2,5-dimethoxybenzene |

| Alkyne | Ethynyltrimethylsilane |

| Catalyst System | Pd(PPh₃)₄ / CuI |

| Solvent/Base | Triethylamine |

| Conditions | Reflux, 70°C, 12 hours |

| Product | 1,4-bis(trimethylsilylethynyl)-2,5-dimethoxybenzene |

| Yield | 93% |

| Reference | rsc.org |

Precursor in Multistep Syntheses of Complex Polyaromatic Systems, e.g., Triphenylene (B110318) Derivatives

One of the most significant applications of this compound is its role as a precursor in the synthesis of complex polyaromatic systems, particularly triphenylenes. thieme-connect.de Triphenylene derivatives are of great interest for their use in electronic materials and liquid crystals.

The synthesis often begins with a Suzuki-Miyaura coupling, as described previously, to form a substituted ortho-terphenyl. uea.ac.uk This terphenyl intermediate is then subjected to an intramolecular oxidative cyclization, typically using an oxidizing agent like iron(III) chloride (FeCl₃), to form the rigid, planar triphenylene core. This stepwise approach allows for the creation of unsymmetrically substituted triphenylenes, which are difficult to access through direct trimerization methods. uea.ac.uk

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique provides precise bond lengths, angles, and details of intermolecular interactions. Analysis of the broader 1,2-dibromo-4,5-dialkoxybenzene series, including derivatives with varying alkyl chain lengths (n = 2, 10, 12, 14, 16, 18), has established clear structural trends. nih.gov These studies show a consistent packing pattern for the aliphatic chains in the higher homologues (n=12 to 18), suggesting a predictable structural arrangement for the hexyloxy derivative. nih.gov

In related dialkoxybenzene compounds, the alkyl chains typically adopt a fully extended, all-trans conformation, as this minimizes steric strain and facilitates efficient packing through van der Waals forces. nih.govresearchgate.net For the 1,2-dibromo-4,5-dialkoxybenzene series with longer alkyl chains (n ≥ 10), the crystal structures are dominated by these interchain van der Waals interactions. nih.gov This energetic driver compels the aliphatic chains to align in a uniform, extended pattern. nih.gov It is therefore anticipated that the hexyloxy chains of this compound would also adopt a similar extended, all-trans conformation to maximize these favorable packing interactions. The degree of coplanarity between these chains and the benzene ring is influenced by the need to accommodate both intermolecular halogen bonding and the packing of the alkyl chains.

Torsion angles are critical in defining the three-dimensional shape of a molecule. For alkoxy-substituted benzenes, the C(aryl)-C(aryl)-O-C(alkyl) torsion angles determine the orientation of the alkoxy groups relative to the aromatic ring. In the crystal structure of the closely related 1,2-dibromo-4,5-dimethoxybenzene (B1585919), the methoxy (B1213986) groups are observed to be nearly coplanar with the benzene ring, with slight variations in the (Br)C—C—O—C(H3) torsion angles across the different molecules in the asymmetric unit. researchgate.net For longer chain homologues, while the drive for planarity exists to maximize conjugation, the packing requirements of the extended alkyl chains become the dominant organizational force, which can induce slight twists. nih.gov

| Compound | Torsion Angle (°C) | Significance |

|---|---|---|

| 1,2-Dibromo-4,5-dimethoxybenzene | Varies slightly from planarity (e.g., -176.7° to 179.9°) | Indicates near coplanarity of methoxy groups with the benzene ring. researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (Isomer) | C-C-O-C angle of 3.4(4)° | Demonstrates high degree of coplanarity between alkyl chains and the benzene ring. nih.gov |

The assembly of individual molecules into a stable crystal lattice is governed by a network of non-covalent interactions. In the 1,2-dibromo-4,5-dialkoxybenzene series, a subtle interplay between halogen bonding and van der Waals forces dictates the final supramolecular architecture.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In the 1,2-dibromo-4,5-dialkoxybenzene series, C—Br···Br interactions play a notable role in the crystal packing. nih.gov Specifically, the crystal structure of 1,2-dibromo-4,5-dimethoxybenzene reveals that inter-columnar packing is governed by C—Br···Br links, with no significant C—Br···O interactions present. nih.gov For the higher homologues with longer alkyl chains (n ≥ 10), the crystal packing is primarily directed by van der Waals interactions between the chains, with Type II Br···Br interactions playing a secondary, yet still significant, role. nih.gov These Br···Br distances are typically shorter than the sum of the van der Waals radii (approx. 3.70 Å), indicating a significant attractive interaction.

| Compound / Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| 1,2-Dibromo-4,5-dimethoxybenzene (Br···Br) | 3.35 - 3.54 | Not specified | researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (Isomer, Br···Br) | 3.410 | C-Br···Br = 155.6 | nih.gov |

| 4,4′-dibromo-...-[1,1′-biphenyl]-...dione (Br···Br) | 3.4204 | C-Br···Br = 178.2 / 170.9 | iucr.org |

Supramolecular Architecture and Intermolecular Interactions in the Crystal Lattice

Formation of One-Dimensional or Two-Dimensional Supramolecular Networks

Alongside these dispersive forces, Type II Br···Br halogen interactions play a secondary, yet significant, role in stabilizing the crystal lattice. nih.gov These interactions, where the bromine atoms of adjacent molecules interact, contribute to the cohesion of the molecular assembly. The combination of the extensive van der Waals contacts from the hexyloxy chains and the more directional Br···Br interactions leads to the formation of a well-defined, ordered supramolecular structure. The dominance of the interchain forces, however, suggests a structure more akin to a layered or sheet-like network, where the aromatic cores are arranged in planes stabilized by halogen bonds, while the bulk of the structure is composed of the hydrocarbon chains.

Comparative Crystallographic Studies with Related Bis(alkoxy)dibromobenzenes

Structural Similarities and Differences with 1,4-Dibromo-2,5-bis(hexyloxy)benzene and Other Dialkoxy Analogs

The substitution pattern of the bromine and alkoxy groups on the benzene ring profoundly influences the crystal packing and the nature of the dominant intermolecular contacts. A comparison between this compound and its isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene, highlights this structural divergence.

In the case of the 1,4-isomer, the crystal structure is characterized by significant intermolecular Br···Br interactions, with a measured distance of 3.410 Å, which is shorter than the sum of the van der Waals radii. nih.gov These interactions are directional and lead to the formation of a distinct one-dimensional chain structure. nih.gov The hexyloxy chains in this isomer adopt a fully extended, all-trans conformation and are nearly coplanar with the benzene ring. nih.gov

Conversely, for the 1,2-dibromo homologous series with long alkyl chains, including the hexyloxy derivative, the packing is primarily dictated by van der Waals forces between the alkyl chains, with Br···Br interactions being of lesser importance. nih.gov This difference in packing drivers arises from the steric hindrance and different geometric arrangement of the substituents in the 1,2-pattern, which favors efficient chain interdigitation over strong, linear halogen bonding between bromine atoms.

Another related analog, 1,4-Dibromo-2,5-dibutoxybenzene, demonstrates yet another packing motif. Its crystal structure is stabilized by intermolecular C—Br···O halogen bonds, which link the molecules into a two-dimensional corrugated network. researchgate.net This illustrates that a subtle change in either the substitution pattern or the alkyl chain length can shift the balance of intermolecular forces, resulting in fundamentally different supramolecular architectures.

| Compound | Substitution Pattern | Crystal System | Dominant Intermolecular Interaction | Supramolecular Architecture | Reference |

|---|---|---|---|---|---|

| 1,2-Dibromo-4,5-bis(alkoxy)benzene (long chain) | 1,2-Dibromo-4,5-dialkoxy | Unavailable | van der Waals (alkyl chains) & secondary Br···Br | Layered/Sheet-like | nih.gov |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | 1,4-Dibromo-2,5-dialkoxy | Triclinic | Br···Br halogen bonds (3.410 Å) | 1D Chains | nih.gov |

| 1,4-Dibromo-2,5-dibutoxybenzene | 1,4-Dibromo-2,5-dialkoxy | Monoclinic | C—Br···O halogen bonds (3.2393 Å) | 2D Corrugated Network | researchgate.net |

Impact of Alkyl Chain Length and Substitution Patterns on Overall Crystal Structure and Intermolecular Contacts

The length of the n-alkyl chains in dialkoxy-dibromobenzenes is a critical determinant of the crystal structure. In the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes, a systematic study revealed a clear trend in the unit cell parameters as the chain length increases. Specifically, the unit cell dimension a grows linearly with the number of carbon atoms in the alkoxy chain, while the b and c dimensions remain largely constant. nih.gov This indicates that the alkyl chains extend along the a-axis, and their increasing length directly expands the lattice in that direction.

This structural behavior underscores the dominant role of van der Waals interactions for longer chains (n ≥ 10). As the alkyl chains become longer, the cumulative energy of these non-directional dispersive forces surpasses that of the more directional halogen bonds. nih.gov This results in a packing arrangement that maximizes the contact between adjacent hydrocarbon chains, often leading to interdigitation.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the symmetry of the molecule results in a simplified signal pattern. The two protons on the aromatic ring (at positions 3 and 6) are chemically equivalent and are expected to appear as a single sharp singlet. The hexyloxy chains produce a series of distinct signals. The two protons of the methylene (B1212753) group directly attached to the oxygen atom (-O-CH₂ -) would appear as a triplet, shifted downfield due to the deshielding effect of the oxygen. The subsequent methylene groups along the chain would appear as multiplets in the typical aliphatic region, while the terminal methyl group (-CH₃) would be observed as a triplet at the most upfield position.

The ¹³C NMR spectrum provides complementary information. Due to molecular symmetry, only three distinct signals are expected for the aromatic carbons: one for the two bromine-substituted carbons, one for the two oxygen-substituted carbons, and one for the two carbons bearing a hydrogen atom. The six carbons of the hexyloxy chain are chemically inequivalent and would each produce a separate signal in the aliphatic region of the spectrum.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H | ~7.1-7.3 (s, 2H) | ~116-118 (Ar-CH) |

| Ar-O | - | ~150-152 (Ar-C-O) |

| Ar-Br | - | ~114-116 (Ar-C-Br) |

| -O-CH₂- | ~4.0 (t, 4H) | ~70-72 |

| -O-CH₂-CH₂- | ~1.8 (m, 4H) | ~29-31 |

| -(CH₂)₃-CH₃ | ~1.3-1.5 (m, 8H) | ~25-26, ~31-32 |

| -CH₃ | ~0.9 (t, 6H) | ~14 |

Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Mass Spectrometry (MS) for Molecular and Fragment Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak (M⁺).

A key feature of this peak is the characteristic isotopic pattern resulting from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule containing two bromine atoms will show a distinctive cluster of peaks for the molecular ion: an M⁺ peak (containing two ⁷⁹Br atoms), an (M+2)⁺ peak (containing one ⁷⁹Br and one ⁸¹Br), and an (M+4)⁺ peak (containing two ⁸¹Br atoms). The relative intensities of these peaks will be in an approximate ratio of 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule.

Common fragmentation pathways observed in the mass spectrum would likely involve the cleavage of the C-O and C-C bonds within the hexyloxy side chains. Expected fragment ions would correspond to the loss of a hexyl radical (•C₆H₁₃) or a hexyloxy radical (•OC₆H₁₃), leading to significant peaks in the spectrum that help to further confirm the structure of the compound.

Computational and Theoretical Investigations of 1,2 Dibromo 4,5 Bis Hexyloxy Benzene and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide valuable insights into the molecule's ground state.

Analysis of Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

A key aspect of DFT studies involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For a hypothetical study on 1,2-Dibromo-4,5-bis(hexyloxy)benzene, the HOMO-LUMO gap would be calculated to predict its electronic behavior.

Table 1: Hypothetical DFT Data for Molecular Orbitals of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Data Not Available) |

| LUMO Energy | (Data Not Available) |

| HOMO-LUMO Gap | (Data Not Available) |

Note: This table is for illustrative purposes only, as specific research data is unavailable.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) around the oxygen and bromine atoms, indicating their electronegative character and potential sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the hexyloxy chains.

Reactivity Indices and Topological Analysis for Chemical Reactivity Prediction

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and global softness. These indices provide a quantitative measure of the molecule's reactivity. Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), could further elucidate the nature of the chemical bonds and non-covalent interactions within the molecule.

Table 2: Hypothetical Chemical Reactivity Indices for this compound

| Reactivity Index | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Data Not Available) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Data Not Available) |

| Global Softness (S) | 1/(2η) | (Data Not Available) |

Note: This table is for illustrative purposes only, as specific research data is unavailable.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for simulating spectroscopic properties, such as UV-Vis absorption spectra. A TD-DFT calculation for this compound would predict the electronic transitions and their corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Applications in Functional Materials and Organic Electronics

Monomeric Precursor for the Synthesis of Conjugated Polymers

1,2-Dibromo-4,5-bis(hexyloxy)benzene is utilized in various cross-coupling reactions to construct the backbones of complex organic molecules and polymers. The bromine atoms provide reactive sites for forming new carbon-carbon bonds, a fundamental step in building large, conjugated systems.

Poly(p-phenylene) and Poly(phenylene vinylene) Derivatives

While direct, high-molecular-weight polymerization of this compound into poly(p-phenylene) is not detailed in available research, its role in synthesizing oligophenylene structures is well-documented. It serves as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create terphenyl intermediates. uea.ac.uk In these reactions, the dibromo compound is coupled with boronic acids, such as phenylboronic acid or 3-hexyloxybenzene boronic acid, to extend the aromatic system. uea.ac.uk

These terphenyls are valuable precursors for larger, disc-shaped molecules like triphenylenes through subsequent oxidative cyclization. uea.ac.uk The synthesis of triphenylene (B110318) derivatives is of significant interest because these molecules can self-assemble into ordered columnar structures, which exhibit one-dimensional charge transfer properties. uea.ac.uk The hexyloxy groups originating from the monomer are crucial for ensuring the solubility of the intermediates and for influencing the liquid crystalline behavior of the final triphenylene products. uea.ac.uk There were no research findings on the use of this compound for the synthesis of Poly(phenylene vinylene) derivatives in the provided search results.

Thiophene-Phenylene Co-oligomers and Copolymers for Organic Semiconductors

No research findings on the specific application of this compound in the synthesis of thiophene-phenylene co-oligomers and copolymers were available in the provided search results.

Fluorene-Based Polymers and Copolymers in Optoelectronics

No research findings on the specific application of this compound in the synthesis of fluorene-based polymers and copolymers were available in the provided search results.

Phthalocyanine (B1677752) and Porphyrazine Derivatives for Functional Materials

This compound is a key starting material for creating substituted phthalocyanines. uea.ac.uk The synthesis involves a Rosenmund-von Braun reaction, where the two bromo groups on the benzene (B151609) ring are substituted with cyano (–CN) groups by reacting with copper(I) cyanide (CuCN). uea.ac.uk This reaction converts this compound into 4,5-bis(hexyloxy)phthalonitrile. uea.ac.uk

This resulting phthalonitrile (B49051) derivative is the direct precursor for the formation of phthalocyanine macrocycles. Through a metal-templated cyclotetramerization reaction, four molecules of the phthalonitrile precursor self-assemble to form the large, highly conjugated phthalocyanine ring system. The hexyloxy side chains are carried through the synthesis and become peripheral substituents on the final phthalocyanine molecule, enhancing its solubility and processability for use in functional materials. uea.ac.uk

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Direct performance data for OLED or OFET devices fabricated using polymers derived specifically from this compound is not extensively detailed. However, its importance lies in its role as a precursor to materials that are fundamental components in these devices.

Contributions to Charge Transport Materials and Device Performance

The derivatives synthesized from this compound, namely triphenylenes and phthalocyanines, are well-established classes of materials in organic electronics.

Triphenylene Derivatives: Triphenylenes are known for their ability to form discotic liquid crystal phases. In these phases, the flat, disc-like molecules stack on top of one another to create columnar structures. uea.ac.uk These columns can act as molecular wires, facilitating efficient one-dimensional charge transport along the stacking axis. This property makes them highly promising candidates for the active channel material in Organic Field-Effect Transistors (OFETs). uea.ac.uk

Phthalocyanine Derivatives: Phthalocyanines are robust and versatile organic semiconductors widely used in OFETs and organic photovoltaics. uea.ac.uk Their extended π-conjugated system allows for effective charge transport.

The table below summarizes the documented synthetic applications of this compound as a precursor.

| Precursor Compound | Reaction Type | Reagents | Product Type | Reference |

| This compound | Suzuki-Miyaura Coupling | Benzene boronic acid, PdCl2, PPh3, Na2CO3 | Terphenyl / Triphenylene Precursor | uea.ac.uk |

| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid | Terphenyl Intermediate | |

| This compound | Rosenmund-von Braun Reaction | Copper(I) cyanide (CuCN) | Phthalonitrile / Phthalocyanine Precursor | uea.ac.uk |

Design and Synthesis of Novel Optoelectronic Materials

This compound is a key intermediate in the synthesis of larger, more complex molecules with desirable optoelectronic properties. The two bromine atoms provide reactive sites for various cross-coupling reactions, allowing for the extension of the aromatic core and the creation of materials with tailored electronic and photophysical characteristics. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) ossila.com.

A prominent application of this compound is in the synthesis of discotic liquid crystals, particularly those based on a triphenylene core. rsc.orgresearchgate.net Discotic liquid crystals are characterized by their disc-shaped molecules that can self-assemble into ordered columnar structures, facilitating one-dimensional charge transport. The synthesis of a triphenylene-based discotic liquid crystal often involves the oxidative trimerization of a 1,2-bis(alkoxy)benzene derivative. In this context, this compound can be chemically modified, for instance by replacing the bromine atoms, to yield a suitable precursor for such cyclotrimerization reactions. uea.ac.uk

Alternatively, the bromine atoms can be utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to link the benzene core to other aromatic units. ossila.com This strategy allows for the construction of a wide array of conjugated molecules with extended π-systems, which are essential for efficient charge transport and light emission in organic electronic devices. The hexyloxy side chains play a crucial role in ensuring the solubility of these often large and rigid molecules in common organic solvents, which is a critical factor for their processability into thin films for device fabrication.

The general synthetic route towards these functional materials often involves the initial synthesis of the dibrominated benzene core, followed by one or more cross-coupling steps to introduce the desired functional groups or to build up a larger conjugated system. The choice of reactants and reaction conditions in these subsequent steps determines the final properties of the material.

Engineering of Supramolecular Assemblies and Molecular Networks

The non-covalent interactions involving the bromine atoms of this compound are a key feature in its ability to form ordered supramolecular structures. Halogen bonding, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species, plays a pivotal role in directing the self-assembly of these molecules into well-defined one- and two-dimensional architectures.

Design Principles for One-Dimensional Supramolecular Architectures

The formation of one-dimensional (1D) supramolecular chains is a common self-assembly motif for dibrominated benzene derivatives. In the case of the related isomer, 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551), the crystal structure reveals the presence of intermolecular Br···Br interactions that link the molecules into infinite chains. nih.govresearchgate.net The Br···Br distance in this case is significantly shorter than the sum of the van der Waals radii of two bromine atoms, indicating a strong halogen bonding interaction.

| Interaction Type | Typical Distance (Å) | Angular Preference | Resulting Architecture |

| C-Br···Br-C | < 3.70 | ~180° | 1D Chains |

| C-Br···O | < 3.37 | ~165° | 1D/2D Networks |

Formation of Two-Dimensional Corrugated Networks through Halogen Bonding

Beyond one-dimensional chains, dibrominated benzene derivatives can also form two-dimensional (2D) networks through a combination of halogen bonds and other weak intermolecular forces. An analogue, 1,4-Dibromo-2,5-dibutoxybenzene, demonstrates the formation of a 2D corrugated network through C-Br···O halogen bonds. In this structure, the bromine atom of one molecule interacts with an oxygen atom of a neighboring molecule, creating a robust and extended network.

This principle can be extended to this compound. The presence of both bromine (halogen bond donor) and oxygen (halogen bond acceptor) atoms within the same molecule makes it a prime candidate for forming 2D networks through C-Br···O interactions. The specific "ortho" relationship of the bromine atoms might introduce a different geometry to the resulting network compared to the "para" isomer, potentially leading to more complex and corrugated sheet-like structures. The interplay between these directional halogen bonds and the van der Waals interactions of the hexyloxy chains would ultimately dictate the final 2D architecture. The formation of such 2D networks is of interest for creating novel materials with anisotropic properties and for applications in surface patterning and molecular electronics.

Future Research Directions and Emerging Applications

Exploration of Novel Polymerization Strategies for Tunable Material Properties

The primary value of 1,2-Dibromo-4,5-bis(hexyloxy)benzene lies in its potential as a monomer for creating conjugated polymers through various cross-coupling reactions. Future research is focused on moving beyond traditional methods to explore more sophisticated polymerization strategies that offer precise control over the resulting material's properties.

Modern organometallic cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the principal methods for polymerizing this type of monomer. rsc.orgnih.gov These reactions are highly efficient for creating carbon-carbon bonds. For instance, a Suzuki-Miyaura polymerization would involve reacting this compound with a co-monomer containing two boronic acid or boronic ester groups, catalyzed by a palladium complex. nih.govresearchgate.net The specific choice of catalyst, ligands, and reaction conditions can significantly influence the polymer's molecular weight, polydispersity, and structural regularity, which in turn dictate its electronic and physical properties. nih.gov

Future work aims to refine these processes to achieve:

Controlled Molecular Weight and Low Polydispersity: Achieving a narrow distribution of polymer chain lengths is crucial for consistent and predictable material performance.

Regioregularity: The ortho-disposition of the bromine atoms can lead to polymers with specific spatial arrangements (stereochemistry). Controlling this regularity is key to optimizing how polymer chains pack in the solid state, which directly impacts charge transport and optical properties.

Synthesis of Block Copolymers: By sequentially adding different monomers, researchers can create block copolymers. This strategy allows for the combination of distinct properties, such as incorporating both electron-donating and electron-accepting segments within a single polymer chain to create materials optimized for photovoltaic applications.

The exploration of these advanced polymerization techniques will enable the synthesis of a new generation of polymers from this compound with precisely engineered characteristics.

Development of Advanced Functional Materials with Enhanced Electronic and Optical Performance

The polymers derived from this compound are of significant interest for applications in organic electronics. The dialkoxybenzene moiety is known to be electron-rich, which helps to increase the electrical conductivity and electroluminescence of the resulting polymers. academie-sciences.fr The flexible hexyloxy chains not only ensure that the polymers are soluble in common organic solvents for easy processing but also influence their solid-state morphology. davidlu.net

Research in this area is focused on creating materials for specific high-performance applications:

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers like poly(p-phenylene vinylene) (PPV) are known for their electroluminescent properties. wikipedia.orgnih.gov By incorporating the this compound unit, the electronic band gap and emission color of the resulting polymer can be finely tuned. The alkoxy side chains are known to cause a red-shift in the emission wavelength compared to unsubstituted PPV. davidlu.net

Organic Photovoltaics (OPVs): In solar cell applications, polymers with low band gaps are desirable to maximize the absorption of the solar spectrum. The electron-donating nature of the dialkoxybenzene unit can be paired with an electron-accepting co-monomer to create donor-acceptor polymers with tailored band gaps for efficient charge separation and power generation. bme.hu

Liquid Crystalline Materials: The rigid backbone that can be formed through polymerization, combined with the flexible hexyloxy side chains, creates a molecular architecture conducive to forming liquid crystalline phases. mdpi.comnih.gov These materials can self-assemble into highly ordered domains, which is beneficial for creating materials with anisotropic (direction-dependent) charge transport and optical properties, useful in advanced display and sensor technologies.

The table below summarizes the potential properties of polymers derived from dialkoxy-dibromobenzene precursors, based on findings for analogous systems.

| Property | Potential Value/Characteristic | Significance for Applications |

| Optical Band Gap | 1.9 - 2.5 eV | Determines the color of light absorption/emission (OLEDs, OPVs) |

| Electrical Conductivity (Doped) | 10⁻⁵ to 10⁰ S/cm | Enables use in conductive layers of electronic devices wikipedia.orgbme.hu |

| Photoluminescence (PL) Maximum | 500 - 600 nm (Yellow-Orange) | Defines the color of light emitted in OLEDs and fluorescent sensors davidlu.net |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, THF) | Allows for solution-based processing like spin-coating and printing davidlu.net |

| Thermal Stability | Decomposition > 350 °C | Ensures device stability and long operational lifetime nih.gov |

Note: The data presented are representative values for polymers containing dialkoxybenzene units and serve to illustrate the potential characteristics of materials derived from this compound.

Interdisciplinary Research at the Interface of Materials Science, Organic Chemistry, and Device Engineering

The successful development and application of materials derived from this compound fundamentally depend on a collaborative, interdisciplinary approach. This research area lies at the crossroads of several scientific and engineering fields.

Organic Chemistry: Chemists are essential for the initial synthesis of the high-purity monomer and for developing and optimizing the novel polymerization strategies needed to create the desired polymer architectures. academie-sciences.fr

Materials Science: Materials scientists play a crucial role in characterizing the synthesized polymers. This involves analyzing their molecular weight, thermal properties (using techniques like thermogravimetric analysis), solid-state morphology (via X-ray diffraction and microscopy), and fundamental electronic and optical properties (through spectroscopy and electrochemical methods). researchgate.net

Device Engineering: Engineers are responsible for integrating these new functional materials into prototype devices. This includes developing fabrication processes, such as spin-coating or inkjet printing of polymer films, and then testing the performance and stability of the final OLEDs, solar cells, or transistors.

This synergistic relationship is a cycle of innovation: engineers provide feedback on device performance, which informs materials scientists on which material properties need improvement, guiding organic chemists to design and synthesize next-generation monomers and polymers. This integrated approach is critical for translating fundamental chemical discoveries into tangible technological advancements.

Q & A

Q. What are the optimal synthetic routes for 1,2-dibromo-4,5-bis(hexyloxy)benzene, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromination of 4,5-bis(hexyloxy)benzene derivatives using Br₂ in a controlled environment (e.g., DCM at 0°C) achieves selective dibromination. Yield optimization requires inert atmosphere conditions, stoichiometric control of brominating agents, and purification via column chromatography (hexane/ethyl acetate gradients). Evidence from polymer synthesis using 1,4-dibromo-2,5-bis(hexyloxy)benzene as a linker via Sonogashira coupling (Pd catalysis, CuI co-catalyst) achieved ~75% yields, suggesting similar strategies apply .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with lattice parameters a = 6.9638 Å, b = 8.2581 Å, c = 9.7321 Å, and angles α = 107.01°, β = 106.98°, γ = 99.19° . Use SHELX programs (e.g., SHELXL for refinement) for structure solution. Hydrogen atoms are positioned geometrically, and thermal displacement parameters are refined isotropically. Multi-scan absorption corrections (via SADABS) mitigate data collection artifacts .

Q. What spectroscopic techniques validate the purity and structure of this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, hexyloxy –OCH₂– at δ 3.9–4.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., m/z 436.22 for C₁₈H₂₈Br₂O₂⁺).

- FTIR : Peaks at 1250–1270 cm⁻¹ (C–O–C stretching) and 500–600 cm⁻¹ (C–Br vibrations) confirm functional groups .

Advanced Research Questions

Q. How can this compound be functionalized for applications in organic electronics or supramolecular chemistry?

- Click Chemistry : The bromine substituents enable Sonogashira coupling with terminal alkynes to form conjugated polymers (e.g., with fluorene derivatives). Optimize using Pd(PPh₃)₄/CuI catalysts in THF/triethylamine at 60°C .

- Co-crystal Design : As a halogen-rich donor, pair with electron-deficient acceptors (e.g., pyromellitic diimides) to form charge-transfer co-crystals. Solvent diffusion methods (e.g., slow evaporation of chloroform/acetone mixtures) enhance π-π stacking and halogen bonding .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?

- DFT vs. SCXRD : Discrepancies in bond lengths (e.g., C–Br experimental = 1.89 Å vs. DFT = 1.92 Å) arise from crystal packing forces. Use periodic boundary conditions in DFT to account for lattice effects .

- Optical Properties : If calculated HOMO-LUMO gaps deviate from UV-Vis absorption, refine TD-DFT parameters (e.g., CAM-B3LYP functional with polarizable continuum models) .

Q. How does the compound’s molecular conformation influence its luminescent or charge-transport properties?

The dihedral angle between the benzene ring and hexyloxy chains (~60°) impacts conjugation and intermolecular interactions. For phosphorescence, heavy-atom effects from bromine enhance spin-orbit coupling, but excessive steric hindrance from hexyl chains may quench emission. Balance substitution via controlled alkyl chain length (e.g., C₆ vs. C₈) .

Q. What methodologies optimize polymerization efficiency when using this compound as a monomer?

- GPC Analysis : Monitor molecular weight distribution (e.g., Mₙ = 6,675–7,825 g/mol, Đ = 1.51–2.77) to assess branching or cross-linking.

- Catalyst Screening : Test Pd²⁺ vs. Ni⁰ catalysts for Suzuki-Miyaura coupling—higher yields observed with Pd(OAc)₂/P(t-Bu)₃ in toluene/water .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data (e.g., twinning, disorder)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.